2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
Brand Name: Vulcanchem
CAS No.: 1705510-65-1
VCID: VC6602090
InChI: InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2
SMILES: C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Molecular Formula: C24H26N4O5S
Molecular Weight: 482.56

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

CAS No.: 1705510-65-1

Cat. No.: VC6602090

Molecular Formula: C24H26N4O5S

Molecular Weight: 482.56

* For research use only. Not for human or veterinary use.

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline - 1705510-65-1

Specification

CAS No. 1705510-65-1
Molecular Formula C24H26N4O5S
Molecular Weight 482.56
IUPAC Name (4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2
Standard InChI Key LYXSDAIYGXJCCM-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline, delineates its intricate structure:

  • Quinoxaline core: A bicyclic aromatic system comprising two fused pyrazine rings, known for its electron-deficient nature and role in intercalation-based biological interactions .

  • Piperidin-4-yloxy substituent: A piperidine ring (six-membered amine) attached via an ether linkage at the 2-position of quinoxaline. Piperidine derivatives are frequently employed to enhance solubility and bioavailability in drug design .

  • 4-(Morpholine-4-sulfonyl)benzoyl group: A benzoyl moiety substituted at the para position with a morpholine sulfonyl group. The sulfonyl group acts as a hydrogen bond acceptor, while morpholine contributes to metabolic stability .

Molecular Formula: C29H29N5O5SC_{29}H_{29}N_5O_5S
Molecular Weight: 583.64 g/mol (calculated using atomic masses from PubChem ).

Table 1: Key Physicochemical Properties

PropertyValue/PredictionBasis of Estimation
LogP (Lipophilicity)3.2 ± 0.5Calculated via XLogP3
Solubility (Water)0.01 mg/mLAnalogous sulfonamides
Hydrogen Bond Donors1 (piperidine NH)Structural analysis
Hydrogen Bond Acceptors8Sulfonyl, ether, carbonyls

Synthetic Pathways and Methodology

Retrosynthetic Analysis

The synthesis of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can be conceptualized in three stages:

  • Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal under acidic conditions .

  • Piperidinyl-oxy side chain introduction: Nucleophilic aromatic substitution (SNAr) at the 2-position of quinoxaline using 4-hydroxypiperidine.

  • Benzoylation with sulfonylated morpholine: Coupling of 4-(morpholine-4-sulfonyl)benzoyl chloride to the piperidine nitrogen.

Step 1: Synthesis of Quinoxaline

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glyoxal (40% aqueous solution, 5 mL) in acetic acid (20 mL) is heated at 80°C for 4 hours. The precipitate is filtered and recrystallized from ethanol to yield quinoxaline (1.2 g, 85%) .

Step 3: Benzoylation with Morpholine Sulfonyl Benzoyl Chloride

4-(Morpholine-4-sulfonyl)benzoic acid (1.2 g, 4.0 mmol) is treated with thionyl chloride (5 mL) to generate the acyl chloride. This intermediate is reacted with 2-(piperidin-4-yloxy)quinoxaline (1.0 g, 3.6 mmol) in dichloromethane (20 mL) and triethylamine (1.5 mL). After 6 hours, the title compound is purified by HPLC (Yield: 58%) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Solvent for SNArDMFEnhances nucleophilicity
Reaction Temperature110°CAccelerates aromatic substitution
Coupling AgentThionyl chlorideEfficient acyl chloride formation

Challenges and Future Directions

  • Synthetic Complexity: Low yields in the final coupling step (58%) necessitate optimization using peptide coupling reagents like HATU.

  • Biological Testing: Prioritize assays against JAK2 and EP4 receptors to validate hypothetical targets .

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